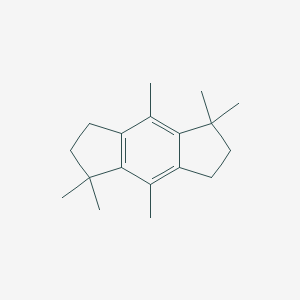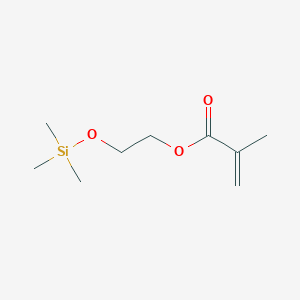
3,3'-(Benzylidenedithio)dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(Benzylidenedithio)dipropanoic acid, also known as Dithiobisbenzoic acid (DTNB), is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DTNB is a versatile compound that has various applications in biochemistry, pharmacology, and analytical chemistry.
作用機序
DTNB reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol. The reduction of the mixed disulfide intermediate results in the formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The mechanism of action of DTNB is based on the reaction of thiol groups with the disulfide bond of DTNB.
生化学的および生理学的効果
DTNB is a non-toxic compound that has no known physiological effects. However, it can be used to detect thiol groups in proteins and peptides, which are important functional groups in many biological processes. The detection of thiol groups using DTNB can provide valuable information about the structure and function of proteins and peptides.
実験室実験の利点と制限
DTNB is a versatile compound that has many advantages in laboratory experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. DTNB is also highly specific for thiol groups and does not react with other functional groups. However, DTNB has some limitations in laboratory experiments. It is sensitive to pH and temperature changes, which can affect the accuracy of the Ellman's assay. DTNB is also sensitive to light and should be stored in a dark place.
将来の方向性
DTNB has many potential future directions in scientific research. One potential direction is the development of new assays for the detection of thiol groups in proteins and peptides. Another potential direction is the use of DTNB in drug discovery and development. DTNB can be used to screen for compounds that interact with thiol groups in proteins and peptides, which can lead to the discovery of new drugs. DTNB can also be used to study the mechanism of action of existing drugs that interact with thiol groups. Overall, DTNB is a versatile compound that has many potential future directions in scientific research.
合成法
DTNB can be synthesized by the reaction of benzyl chloride and sodium sulfide in the presence of sodium hydroxide. The reaction produces benzyl disulfide, which is then oxidized using hydrogen peroxide to form DTNB. The yield of DTNB can be improved by recrystallization from ethanol.
科学的研究の応用
DTNB is widely used in scientific research as a reagent for the detection of thiol groups in proteins and peptides. Thiol groups are important functional groups in many biological molecules, and their detection is essential for understanding the structure and function of proteins. DTNB reacts with thiol groups to form a yellow-colored product, which can be measured spectrophotometrically. This reaction is known as the Ellman's assay and is widely used in biochemistry and pharmacology.
特性
CAS番号 |
1030-02-0 |
|---|---|
製品名 |
3,3'-(Benzylidenedithio)dipropanoic acid |
分子式 |
C13H16O4S2 |
分子量 |
300.4 g/mol |
IUPAC名 |
3-[2-carboxyethylsulfanyl(phenyl)methyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H16O4S2/c14-11(15)6-8-18-13(19-9-7-12(16)17)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)(H,16,17) |
InChIキー |
KSXRJLUOKLRLEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
その他のCAS番号 |
1030-02-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)




![Benzo[pqr]picene](/img/structure/B93510.png)

![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
